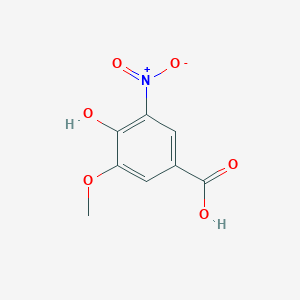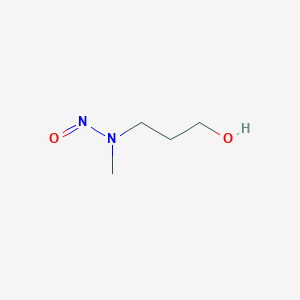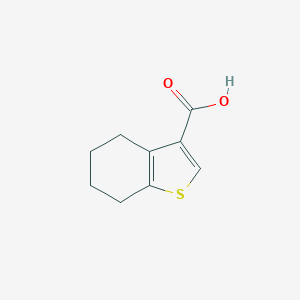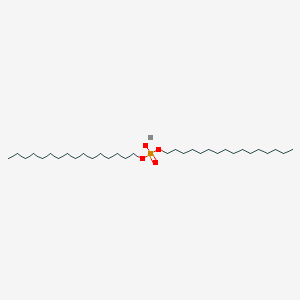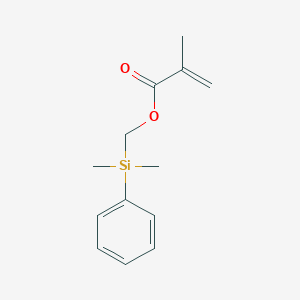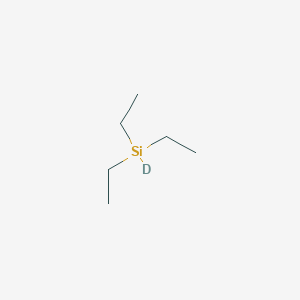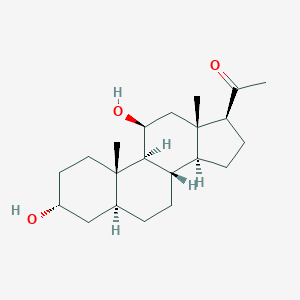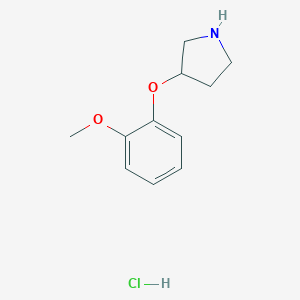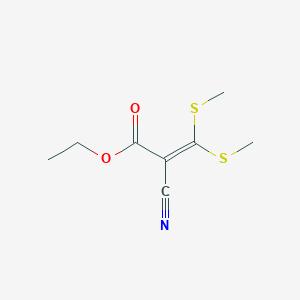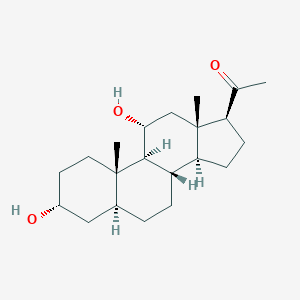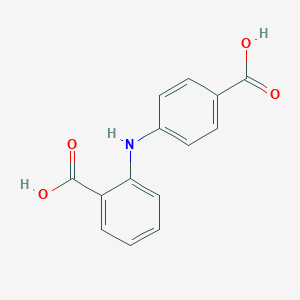
2-Nitroselenophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitroselenophene is a heterocyclic organic compound that contains a selenium atom and a nitroso group. It is a member of the selenophene family, which is a class of compounds that are known for their potential biological activities. 2-Nitroselenophene has been the subject of several scientific studies due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Nitroselenophene is not fully understood. However, it has been reported to exhibit antioxidant properties, which may be attributed to the presence of the nitroso group. It has also been reported to exhibit cytotoxic properties, which may be attributed to the presence of the selenium atom.
Effets Biochimiques Et Physiologiques
Several studies have reported the biochemical and physiological effects of 2-Nitroselenophene. It has been reported to exhibit anticancer properties, making it a potential candidate for use in cancer therapy. It has also been reported to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Nitroselenophene in lab experiments is its high purity and yield. This makes it a reliable compound for use in various experiments. However, one of the limitations of using 2-Nitroselenophene is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.
Orientations Futures
There are several future directions for the study of 2-Nitroselenophene. One of the most promising directions is in the field of organic electronics. Further studies are needed to fully understand the charge transport properties of 2-Nitroselenophene and its potential applications in electronic devices. Another future direction is in the field of cancer therapy. Further studies are needed to fully understand the anticancer properties of 2-Nitroselenophene and its potential use in cancer treatment.
Méthodes De Synthèse
The synthesis of 2-Nitroselenophene can be achieved through several methods. One of the most common methods involves the reaction of 2-bromo-5-nitrothiophene with sodium selenide in the presence of a palladium catalyst. This method has been reported to yield high purity and high yield of 2-Nitroselenophene.
Applications De Recherche Scientifique
2-Nitroselenophene has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising applications of 2-Nitroselenophene is in the field of organic electronics. It has been reported to exhibit excellent charge transport properties, making it a potential candidate for use in electronic devices such as solar cells and transistors.
Propriétés
Numéro CAS |
15429-04-6 |
|---|---|
Nom du produit |
2-Nitroselenophene |
Formule moléculaire |
C4H3NO2Se |
Poids moléculaire |
176.04 g/mol |
Nom IUPAC |
2-nitroselenophene |
InChI |
InChI=1S/C4H3NO2Se/c6-5(7)4-2-1-3-8-4/h1-3H |
Clé InChI |
NTGDQUUAYXNMDR-UHFFFAOYSA-N |
SMILES |
C1=C[Se]C(=C1)[N+](=O)[O-] |
SMILES canonique |
C1=C[Se]C(=C1)[N+](=O)[O-] |
Autres numéros CAS |
15429-04-6 |
Synonymes |
2-nitroselenophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




